molecular formula C8H9ClFNO B13618163 (S)-2-Amino-2-(2-chloro-3-fluorophenyl)ethanol

(S)-2-Amino-2-(2-chloro-3-fluorophenyl)ethanol

Cat. No.: B13618163
M. Wt: 189.61 g/mol
InChI Key: MAAKPHKPCJWCKZ-SSDOTTSWSA-N
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Description

(S)-2-Amino-2-(2-chloro-3-fluorophenyl)ethanol is a chiral compound with significant importance in various scientific fields. Its structure consists of an amino group, a hydroxyl group, and a substituted phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(2-chloro-3-fluorophenyl)ethanol can be achieved through several methods. One common approach involves the use of biocatalysis, where enzymes are employed to catalyze the reaction under mild conditions. This method is preferred due to its high enantioselectivity and regioselectivity, which are crucial for producing chiral compounds .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of whole-cell biocatalysts or isolated enzymes. These biocatalysts can be immobilized and reused for multiple cycles, making the process economically efficient . Additionally, the use of biocatalysis reduces environmental pollution and avoids extreme reaction conditions that could lead to unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(2-chloro-3-fluorophenyl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions, depending on the desired product .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-2-(2-chloro-3-fluorophenyl)ethanol stands out due to its unique combination of substituents on the phenyl ring, which imparts distinct chemical and biological properties. Its high enantioselectivity and regioselectivity make it a valuable compound in the synthesis of chiral drugs and other fine chemicals .

Properties

Molecular Formula

C8H9ClFNO

Molecular Weight

189.61 g/mol

IUPAC Name

(2S)-2-amino-2-(2-chloro-3-fluorophenyl)ethanol

InChI

InChI=1S/C8H9ClFNO/c9-8-5(7(11)4-12)2-1-3-6(8)10/h1-3,7,12H,4,11H2/t7-/m1/s1

InChI Key

MAAKPHKPCJWCKZ-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)F)Cl)[C@@H](CO)N

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)C(CO)N

Origin of Product

United States

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